molecular formula C8H16O2 B159622 (6R)-7-Hydroxy-6-methylheptan-2-one CAS No. 130486-78-1

(6R)-7-Hydroxy-6-methylheptan-2-one

Cat. No.: B159622
CAS No.: 130486-78-1
M. Wt: 144.21 g/mol
InChI Key: GWRSINQMTFUHBY-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6R)-7-Hydroxy-6-methylheptan-2-one is a chiral aliphatic ketone with a hydroxyl group at position 7 and a methyl group at position 6 in the (6R) configuration. This compound belongs to the family of branched-chain hydroxy ketones, which are of interest in organic synthesis, medicinal chemistry, and natural product research. Its structure features a seven-carbon backbone with stereochemical complexity at C-6, influencing its physical properties (e.g., solubility, boiling point) and reactivity.

Properties

CAS No.

130486-78-1

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

IUPAC Name

(6R)-7-hydroxy-6-methylheptan-2-one

InChI

InChI=1S/C8H16O2/c1-7(6-9)4-3-5-8(2)10/h7,9H,3-6H2,1-2H3/t7-/m1/s1

InChI Key

GWRSINQMTFUHBY-SSDOTTSWSA-N

SMILES

CC(CCCC(=O)C)CO

Isomeric SMILES

C[C@H](CCCC(=O)C)CO

Canonical SMILES

CC(CCCC(=O)C)CO

Synonyms

2-Heptanone, 7-hydroxy-6-methyl-, (R)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Silviatine C (Compound 3 from )

  • Structure : Silviatine C is a complex agarofuran derivative with multiple stereocenters, including a (6R) configuration. Unlike (6R)-7-Hydroxy-6-methylheptan-2-one, it contains a fused polycyclic framework and additional functional groups (e.g., acetoxy, pyridoxy).
  • Stereochemical Analysis: Both compounds rely on NMR and electronic circular dichroism (ECD) for stereochemical assignment. Silviatine C’s (6R) configuration was confirmed via NOE correlations and comparison to literature data, highlighting the importance of empirical methods for chiral centers .

2-((3S,6R)-6-((6E,8E)-deca-6,8-dienyl)-6-methoxy-1,2-dioxan-3-yl) Acetic Acid (Compound 4 from )

  • Structure: This compound features a 1,2-dioxane ring with (3S,6R) stereochemistry and a conjugated dienyl side chain. The (6R) configuration here is stabilized by NOE correlations between H-5a and H-7, analogous to methods used in linear hydroxy ketones.
  • Functional Group Comparison : Both compounds share hydroxyl and methyl groups, but the dioxane ring in Compound 4 introduces rigidity and altered solubility.
  • Synthetic Challenges : Cyclic ethers like dioxanes often require epoxidation or peroxidation steps, whereas linear hydroxy ketones like this compound may be synthesized via oxidation or asymmetric reduction .

6-Methyl-3-(propan-2-ylidene)-7-oxabicyclo[4.1.0]heptan-2-one ()

  • Structure: A bicyclic monoterpenoid derivative with a ketone and an oxabicyclo framework. Unlike the linear this compound, this compound’s fused ring system confers distinct stereoelectronic properties.
  • Reactivity : The oxabicyclo structure is prone to ring-opening reactions under acidic conditions, whereas linear hydroxy ketones may undergo aldol condensation or oxidation.

Key Research Findings and Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Key Functional Groups Stereochemistry Melting Point (°C) Solubility
This compound C₈H₁₆O₂ Hydroxy, ketone 6R Not reported Polar solvents
Silviatine C (Compound 3) C₃₇H₄₅N₂O₁₄ Acetoxy, pyridoxy Multiple (6R) Amorphous DMSO, methanol
Compound 4 () C₁₈H₂₈O₅ Dioxane, carboxylic acid 3S,6R Not reported Ethyl acetate
7-Oxabicyclo[4.1.0]heptan-2-one () C₇H₁₀O₂ Oxabicyclo, ketone N/A 25–30 Organic solvents

Discussion of Stereochemical and Functional Differences

  • Hydroxyl vs. Ether Groups : The hydroxyl group in this compound enhances hydrogen-bonding capacity compared to ether-containing analogs (e.g., dioxanes in Compound 4), affecting solubility and intermolecular interactions.
  • Linear vs. Cyclic Frameworks : Linear structures like this compound offer flexibility for derivatization, while cyclic analogs (e.g., oxabicyclo compounds) provide stability but require more complex synthesis.

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